molecular formula C7H8BrNO B584712 2-(6-Bromopyridin-2-yl)ethanol CAS No. 955370-07-7

2-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B584712
CAS No.: 955370-07-7
M. Wt: 202.051
InChI Key: BUSVXLMCEYFMCS-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where a bromine atom is substituted at the 6th position and an ethanol group is attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-yl)ethanol can be achieved through several methods. One common approach involves the bromination of 2-pyridineethanol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the reduction of 2-(6-Bromopyridin-2-yl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is typically performed in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(6-Bromopyridin-2-yl)acetaldehyde or 2-(6-Bromopyridin-2-yl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-(6-Bromopyridin-2-yl)ethane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 2-(6-Bromopyridin-2-yl)acetaldehyde, 2-(6-Bromopyridin-2-yl)acetic acid.

    Reduction: 2-(6-Bromopyridin-2-yl)ethane.

    Substitution: 2-(6-Azidopyridin-2-yl)ethanol, 2-(6-Cyanopyridin-2-yl)ethanol.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and ethanol group can interact with the active site of enzymes, leading to inhibition of their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function.

Comparison with Similar Compounds

2-(6-Bromopyridin-2-yl)ethanol can be compared with other similar compounds such as:

    2-(6-Chloropyridin-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    2-(6-Fluoropyridin-2-yl)ethanol: Contains a fluorine atom, which can significantly alter the compound’s properties, including its electronic effects and metabolic stability.

    2-(6-Iodopyridin-2-yl)ethanol: The presence of an iodine atom can enhance the compound’s reactivity in certain substitution reactions.

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSVXLMCEYFMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676536
Record name 2-(6-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955370-07-7
Record name 2-(6-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (6-bromopyridin-2-yl)acetic acid (1.1 g, 5.09 mmol) in tetrahydrofuran (20 ml) was cooled to 0° C. Sodium borohydride (0.385 g, 10.18 mmol) was slowly added followed by the addition of boron trifluoride diethyl etherate (1.29 ml, 10.18 mmol). The reaction was allowed to come to room temperature. After 2 hrs, the reaction was diluted with brine, ammonium chloride and ethyl acetate. After layer separation, the organic layer was dried over sodium sulfate, filtered and concentrated. The crude residue was purification by silica gel chromatography (3:7 hexane:ethyl acetate) to yield the title compound.
Quantity
1.1 g
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reactant
Reaction Step One
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20 mL
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0.385 g
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reactant
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1.29 mL
Type
reactant
Reaction Step Three
Name
brine
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0 (± 1) mol
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solvent
Reaction Step Four
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solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
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